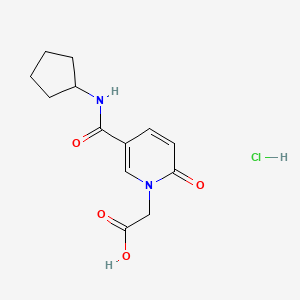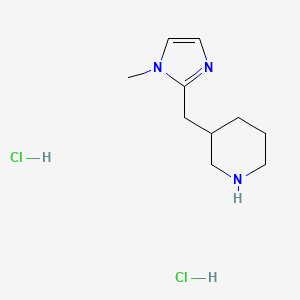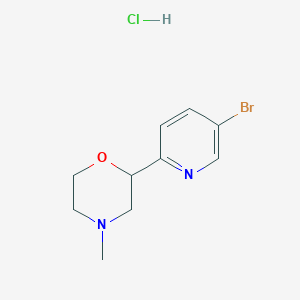
2-(5-溴吡啶-2-基)-4-甲基吗啉盐酸盐
描述
2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride is a chemical compound with the empirical formula C₆H₆BrNO and a molecular weight of 188.02 g/mol . It is also known as 5-Bromo-2-methoxypyridine . This compound serves as a building block in various synthetic pathways and has applications in drug development .
Synthesis Analysis
The synthesis of 2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride involves introducing a bromine atom at the 5-position of a pyridine ring. Specific synthetic routes may vary, but common methods include bromination of the corresponding pyridine precursor using reagents like N-bromosuccinimide (NBS) or other brominating agents. The resulting bromopyridine can then be further functionalized to incorporate the morpholine moiety .
Chemical Reactions Analysis
2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride can participate in various chemical reactions, including nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and further derivatization. Researchers often utilize it as a precursor for synthesizing more complex molecules .
科学研究应用
合成和化学性质
吡啶衍生物的大规模合成:Morgentin 等人 (2009) 的研究描述了一种合成吡啶衍生物的有效方法,包括与本化合物密切相关的 5-溴-2-氯吡啶。该工艺适用于大规模合成,凸显了其工业和研究意义(Morgentin 等人,2009)。
基于吡啶的库的合成:Pierrat、Gros 和 Fort (2005) 开发了一种将 2-氯-5-溴吡啶固定在聚苯乙烯上的技术,为合成基于吡啶的合成子和生色团创造了一个有用的支架。该方法为创建基于吡啶的衍生物库开辟了新途径(Pierrat, Gros, & Fort, 2005)。
共价蛋白质修饰:Johnson 等人 (2011) 探索了 4-卤代吡啶(包括与本化合物相似的化合物)对二甲基精氨酸二甲基氨基水解酶的失活机制。这项研究对于理解小分子如何选择性修饰蛋白质具有重要意义,这是药物开发和生物探针设计中的一个关键方面(Johnson 等人,2011)。
铃木交叉偶联反应:Ahmad 等人 (2017) 使用 5-溴-2-甲基吡啶衍生物进行了钯催化的铃木交叉偶联反应,证明了该化合物在创建具有各种生物活性的新型吡啶衍生物方面的潜力(Ahmad 等人,2017)。
晶体结构分析:Wang 等人 (2008) 对与本化合物相关的席夫碱化合物进行的研究表明了分析类似化合物晶体结构的潜力。此类分析对于理解分子构型及其在各个研究领域中的意义至关重要(Wang 等人,2008)。
作用机制
Target of Action
Bromopyridine derivatives are often used in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .
Mode of Action
Bromopyridine derivatives are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the bromopyridine moiety acts as an electrophile, reacting with a boronic acid or boronate ester to form a new carbon-carbon bond .
Biochemical Pathways
The suzuki–miyaura cross-coupling reactions in which bromopyridine derivatives are often used can lead to the formation of a wide variety of biologically active compounds .
Result of Action
The products of suzuki–miyaura cross-coupling reactions can have a wide range of biological activities, depending on the nature of the boronic acid or boronate ester used in the reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the yield and selectivity of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a catalyst .
生化分析
Biochemical Properties
2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as collagen prolyl-4-hydroxylase, which is involved in the synthesis of collagen . By inhibiting this enzyme, 2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride can modulate the production of collagen, making it a potential candidate for anti-fibrotic therapies. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways and processes.
Cellular Effects
The effects of 2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride on cellular processes are diverse and depend on the specific cell type and context. In immortalized rat hepatic stellate cells (HSC-T6), this compound has been shown to inhibit the expression of collagen and reduce the content of hydroxyproline in the cell culture medium . These effects suggest that 2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride can modulate cellular metabolism and gene expression, particularly in pathways related to fibrosis and extracellular matrix production. Furthermore, this compound may influence cell signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride involves its interaction with specific biomolecules and enzymes. This compound binds to the active site of collagen prolyl-4-hydroxylase, inhibiting its activity and preventing the hydroxylation of proline residues in collagen . This inhibition leads to a decrease in collagen synthesis and accumulation, which can have therapeutic implications for conditions characterized by excessive fibrosis. Additionally, 2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride may interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride can change over time due to factors such as stability, degradation, and long-term cellular responses. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results . Prolonged exposure to 2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride may lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects should be carefully monitored to ensure accurate interpretation of experimental data.
Dosage Effects in Animal Models
The effects of 2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride in animal models vary with different dosages. At lower doses, this compound may exhibit therapeutic effects, such as reducing fibrosis and modulating biochemical pathways . At higher doses, 2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is essential to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate biochemical processes. This compound may affect metabolic flux and metabolite levels by inhibiting specific enzymes, such as collagen prolyl-4-hydroxylase . Additionally, 2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride may influence the activity of other enzymes and proteins, altering the overall metabolic landscape within cells and tissues.
Transport and Distribution
The transport and distribution of 2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound may be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties . Once inside the cell, 2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride may interact with intracellular binding proteins, influencing its localization and accumulation. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification. Alternatively, this compound may accumulate in the cytoplasm or other organelles, influencing various cellular processes.
属性
IUPAC Name |
2-(5-bromopyridin-2-yl)-4-methylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-13-4-5-14-10(7-13)9-3-2-8(11)6-12-9;/h2-3,6,10H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZJOCAKDUVXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C2=NC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


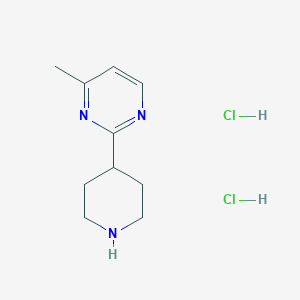
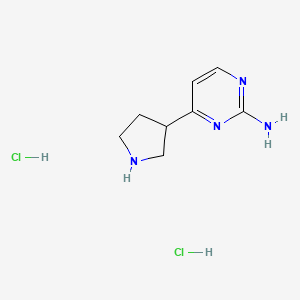
![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride](/img/structure/B1402513.png)

![1-Methyl-[2,4']bipiperidinyl dihydrochloride](/img/structure/B1402515.png)
![1'-(2-Fluoro-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-5-carboxylic acid hydrochloride](/img/structure/B1402516.png)

![2-(4-Amino-pyrazol-1-yl)-N-[2-(2-fluoro-phenyl)-ethyl]-acetamidehydrochloride](/img/structure/B1402520.png)
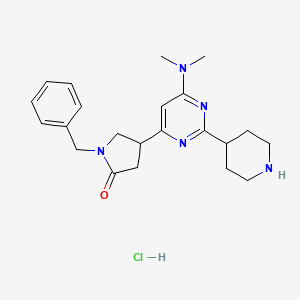

![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acidcyclopentylamide hydrochloride](/img/structure/B1402524.png)
